molecular formula C24H34O2S2 B4928243 1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene

1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene

Cat. No.: B4928243
M. Wt: 418.7 g/mol
InChI Key: JHFMHSMYVZDXLI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a benzene ring, which is further substituted with a dodecylsulfanyl group

Properties

IUPAC Name

1-(benzenesulfonyl)-4-dodecylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2S2/c1-2-3-4-5-6-7-8-9-10-14-21-27-22-17-19-24(20-18-22)28(25,26)23-15-12-11-13-16-23/h11-13,15-20H,2-10,14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMHSMYVZDXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene typically involves the reaction of benzenesulfonyl chloride with dodecylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Reactants: Benzenesulfonyl chloride and dodecylthiol.

    Catalyst: A base such as triethylamine or pyridine.

    Solvent: Anhydrous dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-50°C) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Concentrated sulfuric acid (for sulfonation), nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to study the interactions of sulfonyl and sulfanyl groups with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.

    Industry: It is used in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene can be compared with other similar compounds, such as:

    Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds. It is more reactive and less stable than 1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene.

    Dodecylbenzenesulfonic acid: A surfactant used in detergents. It has a similar sulfonyl group but lacks the sulfanyl group.

    Benzenesulfonamide: Used in pharmaceuticals. It has a sulfonyl group attached to an amine, making it different in terms of reactivity and applications.

The uniqueness of 1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene lies in its combination of sulfonyl and sulfanyl groups, which provide a distinct set of chemical and biological properties.

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